molecular formula C24H27N7O2 B2796743 (E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836625-15-1

(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Número de catálogo B2796743
Número CAS: 836625-15-1
Peso molecular: 445.527
Clave InChI: YJQQOWZTEFRJSJ-JFLMPSFJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

Research into similar compounds, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, has shown that these molecules can be synthesized through reactions involving primary amines and have demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. Some derivatives have shown significant efficacy in vivo against colon 38 tumors in mice, highlighting their potential in cancer therapy (Deady et al., 2003).

Pharmacological Evaluation as Serotonin Antagonists

Quinoxalin-2-carboxamides, which are structurally similar, have been designed to meet the pharmacophoric requirements of serotonin type-3 (5-HT3) receptor antagonists. These compounds have been synthesized and evaluated for their ability to inhibit 5-HT3 receptors, with some showing potent antagonist activity. This suggests potential applications in managing conditions influenced by 5-HT3 receptors, such as gastrointestinal disorders or chemotherapy-induced nausea (Mahesh et al., 2011).

Synthesis of Heterocyclic Compounds

Research into pyrrolo[2,1-a][1,4]oxazinetriones and their reactions with nucleophiles such as o-phenylenediamine has led to the synthesis of complex heterocyclic compounds like 7-benzyl(aryl)sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones. These synthetic pathways provide valuable methodologies for creating novel compounds with potential biological activities (Bol’but et al., 2014).

Nucleophilic Reactions and Synthesis of New Compounds

Studies on the nucleophilic reactions of compounds like 3-benzenesulfonyloxyalloxazine and its analogs have revealed a variety of reaction pathways leading to the formation of diverse heterocyclic structures, including s-triazolo[4,3-a]quinoxalines, imidazolo[4,5-b]quinoxalines, and bis(ureido)quinoxalines. Such research expands the toolkit for synthesizing novel heterocycles with potential pharmacological applications (Hamby & Bauer, 1987).

Development of CNS Pharmacological Agents

The synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives and their preliminary evaluation for central nervous system (CNS) pharmacological activities, including proconvulsant, convulsant, and anticonvulsant effects, highlights the potential of similar compounds in developing new CNS-targeted therapies (Guillon et al., 1998).

Propiedades

IUPAC Name

2-amino-1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-30(2)17-11-9-16(10-12-17)15-27-31-22(25)20(24(32)26-13-6-14-33-3)21-23(31)29-19-8-5-4-7-18(19)28-21/h4-5,7-12,15H,6,13-14,25H2,1-3H3,(H,26,32)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQQOWZTEFRJSJ-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.